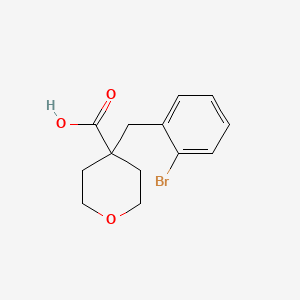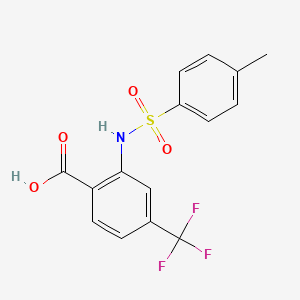
2-(4-Methylphenylsulfonamido)-4-(trifluoromethyl)benzoic acid
描述
2-(4-Methylphenylsulfonamido)-4-(trifluoromethyl)benzoic acid, also known as Mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a member of the anthranilic acid derivatives and is structurally related to other NSAIDs such as aspirin and ibuprofen. Mefenamic acid is a white crystalline powder that is slightly soluble in water and has a molecular weight of 241.3 g/mol.
作用机制
The mechanism of action of mefenamic acid involves the inhibition of COX enzymes, which leads to a decrease in the production of prostaglandins. Prostaglandins are known to sensitize pain receptors and cause inflammation, so by reducing their production, mefenamic acid can alleviate pain and inflammation.
Biochemical and Physiological Effects
2-(4-Methylphenylsulfonamido)-4-(trifluoromethyl)benzoic acid acid has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models and humans. It is also known to have antiplatelet effects, meaning it can reduce the formation of blood clots. Additionally, mefenamic acid has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using mefenamic acid in lab experiments is its well-established mechanism of action and safety profile. It is also relatively inexpensive and widely available. However, one limitation is that it may have off-target effects, meaning it may affect other enzymes or pathways in addition to COX. Additionally, its solubility in water is limited, which may make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on mefenamic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(4-Methylphenylsulfonamido)-4-(trifluoromethyl)benzoic acid acid has been shown to have neuroprotective effects in animal models, and it may be able to reduce inflammation and oxidative stress in the brain. Another area of interest is its potential use in cancer treatment. 2-(4-Methylphenylsulfonamido)-4-(trifluoromethyl)benzoic acid acid has been shown to have anticancer effects in vitro and in animal models, and it may be able to inhibit tumor growth and metastasis. Finally, there is interest in developing new formulations of mefenamic acid that can overcome its limited solubility and enhance its bioavailability.
科学研究应用
2-(4-Methylphenylsulfonamido)-4-(trifluoromethyl)benzoic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins, a group of compounds that play a role in inflammation and pain. 2-(4-Methylphenylsulfonamido)-4-(trifluoromethyl)benzoic acid acid is also known to have antipyretic effects, meaning it can reduce fever.
属性
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4S/c1-9-2-5-11(6-3-9)24(22,23)19-13-8-10(15(16,17)18)4-7-12(13)14(20)21/h2-8,19H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIBHVHULZHCAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenylsulfonamido)-4-(trifluoromethyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



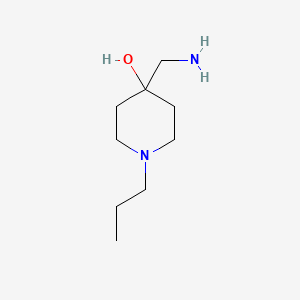
![2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1462732.png)
![4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1462736.png)
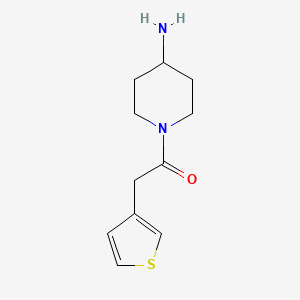
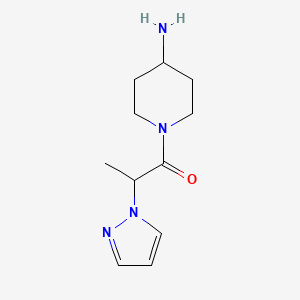
![N-[(3-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1462739.png)

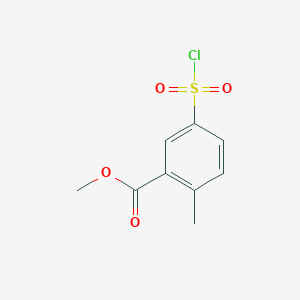
![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1462745.png)
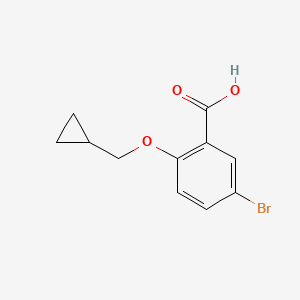
![Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate](/img/structure/B1462748.png)
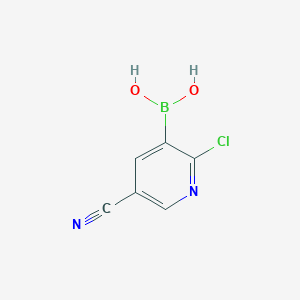
![6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1462752.png)
